molecular formula C20H23N3O3S2 B2835607 4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 898351-90-1

4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2835607
M. Wt: 417.54
InChI Key: SXVNTCBAIOACSA-MRCUWXFGSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Synthetic Methodologies

Research has demonstrated innovative approaches to synthesize benzothiazole-based heterocycles, leveraging compounds similar to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide" for constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These serve as versatile building blocks for further chemical synthesis, highlighting their importance in the development of new heterocyclic compounds with potential biological activities (Darweesh et al., 2016).

Corrosion Inhibition

Another application involves the use of benzothiazole derivatives for corrosion inhibition. A study showed these compounds, closely related to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide", exhibit significant corrosion inhibiting effects against steel in acidic solutions. The study underscores the potential of these compounds in protecting industrial materials, offering a cost-effective solution to corrosion-related problems (Hu et al., 2016).

Electrophysiological Activity

Compounds structurally similar to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide" have been explored for their cardiac electrophysiological activities. Research in this domain indicates the viability of such compounds as selective class III agents, suggesting potential therapeutic applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of sulfonamide derivatives, showcasing the synthesis of novel compounds with significant activity against various bacterial and fungal species. This highlights the broad-spectrum antimicrobial potential of benzothiazole and sulfonamide-based compounds, which could inform the development of new antibiotics (Ghorab et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes information on safe handling and disposal.


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions it could be used in.


properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-12-23-17-11-10-16(28(4,25)26)13-18(17)27-20(23)21-19(24)14-6-8-15(9-7-14)22(2)3/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNTCBAIOACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide

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